![molecular formula C17H22N2O3S B2804282 N-[2-(dimethylamino)-2-thiophen-2-ylethyl]-3,5-dimethoxybenzamide CAS No. 850150-41-3](/img/structure/B2804282.png)
N-[2-(dimethylamino)-2-thiophen-2-ylethyl]-3,5-dimethoxybenzamide
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Overview
Description
Synthesis Analysis
This involves a detailed examination of the methods used to synthesize the compound. It includes the starting materials, reaction conditions, catalysts, and yields. It may also involve a discussion of alternative synthesis routes and their advantages and disadvantages .Molecular Structure Analysis
This involves the use of techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the precise arrangement of atoms in the molecule .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes, including its reactivity and selectivity. It may also involve mechanistic studies to understand how and why these reactions occur .Physical And Chemical Properties Analysis
This involves measuring properties such as the compound’s melting point, boiling point, solubility, and stability. It may also involve computational studies to predict these properties .Scientific Research Applications
Synthesis and Characterization
N-[2-(dimethylamino)-2-thiophen-2-ylethyl]-3,5-dimethoxybenzamide is involved in the synthesis of a variety of derivatives, showcasing its versatility in chemical reactions. It has been used as a starting material in alkylation and ring closure reactions to generate a diverse library of compounds, such as dithiocarbamates, thioethers, and various N-alkylated and C-alkylated products. This indicates its potential as a building block in creating structurally diverse molecules for further exploration in pharmaceutical and chemical research (Roman, 2013).
Biological Activities
The compound's analogues have shown promising biological activities. Notably, some derivatives have demonstrated anti-diabetic and anti-inflammatory activities. This has been observed in studies where these derivatives significantly reduced blood glucose levels and inflammation in experimental animals, highlighting their potential therapeutic applications (Gopi & Dhanaraju, 2018).
Cytotoxic Evaluation
Research has also delved into the cytotoxic properties of related compounds. Certain acyl derivatives have exhibited high efficacy against cell lines resistant to standard treatments, showing potential as alternatives in cancer therapy. These compounds have been found to inhibit topoisomerase II, suggesting a mechanism of action that could be exploited in designing new anticancer drugs (Gomez-Monterrey et al., 2011).
Photodynamic Properties
Thio and seleno analogues of tetramethylrosamine, related to N-[2-(dimethylamino)-2-thiophen-2-ylethyl]-3,5-dimethoxybenzamide, have been studied for their photodynamic properties. These compounds have shown longer wavelengths of absorption and higher quantum yields for generating singlet oxygen compared to their parent compound, indicating their potential as photosensitizers in medical applications, such as treating cancer or bacterial infections (Detty et al., 2004).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[2-(dimethylamino)-2-thiophen-2-ylethyl]-3,5-dimethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O3S/c1-19(2)15(16-6-5-7-23-16)11-18-17(20)12-8-13(21-3)10-14(9-12)22-4/h5-10,15H,11H2,1-4H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVASHWAMUHPNAN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CNC(=O)C1=CC(=CC(=C1)OC)OC)C2=CC=CS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)-3,5-dimethoxybenzamide |
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